N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide
Brand Name: Vulcanchem
CAS No.: 1243989-49-2
VCID: VC8222090
InChI: InChI=1S/C14H12N2O3/c1-10(17)15-14-8-3-2-7-13(14)11-5-4-6-12(9-11)16(18)19/h2-9H,1H3,(H,15,17)
SMILES: CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C14H12N2O3
Molecular Weight: 256.26 g/mol

N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide

CAS No.: 1243989-49-2

Cat. No.: VC8222090

Molecular Formula: C14H12N2O3

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide - 1243989-49-2

Specification

CAS No. 1243989-49-2
Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
IUPAC Name N-[2-(3-nitrophenyl)phenyl]acetamide
Standard InChI InChI=1S/C14H12N2O3/c1-10(17)15-14-8-3-2-7-13(14)11-5-4-6-12(9-11)16(18)19/h2-9H,1H3,(H,15,17)
Standard InChI Key LEKLMGTZPSFOGM-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-]
Canonical SMILES CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

N-(3'-Nitro[1,1'-biphenyl]-2-yl)-acetamide is an organic compound belonging to the class of acetamides. It consists of an acetamide functional group attached to a biphenyl structure, which is further substituted with a nitro group at the 3' position. This molecular structure suggests potential applications in medicinal chemistry, material science, and as an intermediate in organic synthesis.

Structural Characteristics

The compound features:

  • Core Structure: A biphenyl moiety (two benzene rings connected by a single bond).

  • Substituents:

    • A nitro group (-NO₂) at the 3' position of the biphenyl.

    • An acetamide group (-NHCOCH₃) attached to the 2-position of the biphenyl ring.

Synthesis Pathway

The synthesis of N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide typically involves:

  • Nitration of Biphenyl: Biphenyl undergoes electrophilic aromatic substitution to introduce a nitro group at the 3' position.

  • Acetylation Reaction: The nitrated biphenyl is treated with acetic anhydride or acetyl chloride in the presence of a base or catalyst to form the acetamide derivative.

General Reaction Scheme:

BiphenylHNO3/H2SO43’-NitrobiphenylAcetylationN-(3’-Nitro[1,1’-biphenyl]-2-yl)-acetamide\text{Biphenyl} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{3'-Nitrobiphenyl} \xrightarrow{\text{Acetylation}} \text{N-(3'-Nitro[1,1'-biphenyl]-2-yl)-acetamide}

Analytical Characterization

The compound can be characterized using various spectroscopic and analytical techniques:

  • NMR Spectroscopy:

    • ¹H NMR: Signals corresponding to aromatic protons (7–8 ppm), amide NH (8–9 ppm), and methyl protons of the acetamide group (~2 ppm).

    • ¹³C NMR: Peaks for aromatic carbons (~120–140 ppm), carbonyl carbon (~170 ppm), and methyl carbon (~20 ppm).

  • Infrared (IR) Spectroscopy:

    • Strong absorption bands for nitro group stretching (~1500–1600 cm⁻¹).

    • Amide carbonyl stretching (~1650 cm⁻¹).

  • Mass Spectrometry (MS):

    • Molecular ion peak at ~256 m/z confirming molecular weight.

  • X-ray Crystallography (if applicable): Provides detailed insights into molecular geometry and intermolecular interactions.

Potential Applications

  • Pharmaceutical Research:

    • The biphenyl scaffold is common in drug design due to its ability to interact with biological targets.

    • The nitro and amide groups may contribute to hydrogen bonding and electronic interactions, making it a candidate for antimicrobial or anti-inflammatory studies.

  • Material Science:

    • Nitro-substituted biphenyl derivatives are often explored for their optical and electronic properties.

  • Synthetic Intermediate:

    • Can serve as a precursor for further chemical modifications, such as reduction of the nitro group to an amine for subsequent derivatization.

Biological Relevance

While specific biological activities of N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide are not yet well-documented, structurally similar compounds have been studied for:

  • Antimicrobial properties.

  • Anti-inflammatory potential through inhibition of enzymes like cyclooxygenase (COX).

  • Anticancer activity by disrupting cellular pathways.

Safety and Handling

As with most nitroaromatic compounds:

  • Toxicity: Nitro groups can be toxic if metabolized into reactive intermediates.

  • Precautions: Handle with gloves and eye protection in a well-ventilated area or fume hood.

  • Storage: Store in a cool, dry place away from light and moisture.

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